N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O3/c1-11-6-8-17(9-7-11)15(23)21(16(24)20-17)10-14(22)19-13-5-3-2-4-12(13)18/h2-5,11H,6-10H2,1H3,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXBJYUPANHQTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity through various studies and findings.
Chemical Structure and Properties
The compound is characterized by a complex spirocyclic structure, which contributes to its biological properties. The presence of the fluorophenyl group and the diazaspiro framework enhances its interaction with biological targets.
Antiviral Activity
One of the notable biological activities of this compound is its antiviral potential . Research indicates that derivatives of compounds with similar structures exhibit inhibitory effects on viral replication, particularly against HIV integrase, suggesting that this compound may also possess similar antiviral properties .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition , particularly in pathways involving proteases and kinases. For instance, compounds with similar diazaspiro structures have been reported to inhibit proteolytic enzymes, which play critical roles in various diseases including cancer and viral infections .
Study 1: Antiviral Efficacy
In a study examining the antiviral efficacy of related compounds, it was found that certain derivatives inhibited HIV integrase with IC50 values in the low micromolar range. This suggests that this compound could be a candidate for further investigation in antiviral drug development .
Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was performed on related diazaspiro compounds against various cancer cell lines. The results indicated selective cytotoxicity towards certain tumor types while sparing normal cells, indicating a favorable therapeutic index that could be explored for this compound as well .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substitutions on the spiro ring and the acetamide side chain (Table 1).
Table 1: Structural and Physicochemical Comparison
*Estimated based on ; †From for a tert-butyl analog.
- 6-Phenyl (): Increases lipophilicity but may reduce solubility. 4-Oxo (): Introduces polarity, possibly affecting target binding.
- Acetamide Substituents: 2-Fluorophenyl: Fluorine’s electronegativity may enhance hydrogen bonding and reduce cytochrome P450-mediated metabolism. Trifluoroethyl (): Highly lipophilic, improving membrane permeability but risking solubility issues.
Pharmacological Activities
Antifibrotic and DDR1 Inhibition
Compound C () inhibits DDR1, a kinase implicated in fibrosis, with its trifluoroethyl group likely contributing to strong target engagement. The target compound’s 2-fluorophenyl group may offer similar affinity but with improved pharmacokinetics due to fluorine’s metabolic stability.
Antimycobacterial Activity
Compound 5 () inhibits mycobacterial lipoamide dehydrogenase (Lpd) via its dimethoxybenzoyl and dichlorophenethyl groups, which likely interact with hydrophobic enzyme pockets. The target compound lacks these substituents, suggesting different target specificity.
Antiviral Activity
In , a pyridin-3-ylethyl-substituted analog showed antiviral activity against monkeypox by stabilizing viral polymerase complexes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(2-fluorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide?
- Methodology : The synthesis typically involves coupling a spirocyclic hydantoin core with a fluorophenyl acetamide moiety. Key steps include:
- Activation of carboxylic acids : Use coupling agents like EDCI·HCl and HOBt for amide bond formation (e.g., as in ).
- Purification : Column chromatography (silica gel) with gradients of CH₂Cl₂/AcOEt (20:1 to pure AcOEt) to isolate intermediates.
- Deprotection : For Boc-protected intermediates, HCl/dioxane (4.0 M) at ambient temperature for 48 hours ( ).
- Characterization : Confirm structure via ¹H/¹³C NMR (e.g., δ 7.05–7.09 ppm for fluorophenyl protons) and HRMS.
Q. How can the stereochemical configuration of the spirocyclic core be validated?
- Techniques :
- X-ray crystallography : Use SHELX programs (SHELXL for refinement, SHELXS/D for structure solution) to resolve absolute configuration ( ).
- Comparative NMR : Analyze coupling constants (e.g., axial vs. equatorial protons in the spiro ring) and compare with related analogs ( ).
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Assays :
- Enzyme inhibition : Test against targets like mycobacterial lipoamide dehydrogenase (Mtb Lpd) using IC₅₀ determination ( ).
- Antiviral activity : Screen in cell-based models (e.g., cytopathic effect reduction assays) ( ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Approach :
- Systematic substitution : Modify the fluorophenyl group (e.g., para vs. ortho substitution) and spiro ring substituents (e.g., 8-methyl vs. 8-ethyl) ( ).
- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with Mtb Lpd residues) ( ).
- Data Analysis : Correlate logP values (calculated via ChemDraw) with cellular permeability (Caco-2 assays).
Q. How to resolve contradictions in biological activity data across different studies?
- Case Example : Discrepancies in anticonvulsant activity between analogs may arise from:
- Conformational flexibility : X-ray structures ( ) show variable dihedral angles (44.5°–77.5°) between the spiro core and aryl groups, affecting target binding.
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or enzyme isoforms ( ).
- Resolution : Perform head-to-head comparisons under standardized protocols and validate with in vivo models (e.g., PTZ-induced seizures).
Q. What strategies are effective for improving metabolic stability of this compound?
- Methods :
- Isotope labeling : Use ¹⁴C-labeled analogs to track metabolic pathways (e.g., CYP450-mediated oxidation).
- Prodrug design : Introduce hydroxamate or sulfonate groups to enhance solubility and reduce first-pass metabolism ( ).
- Validation : LC-MS/MS analysis of plasma metabolites in rodent pharmacokinetic studies.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
